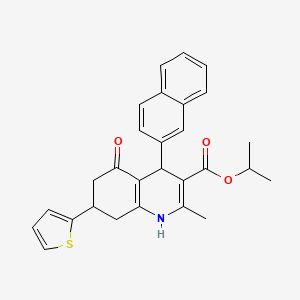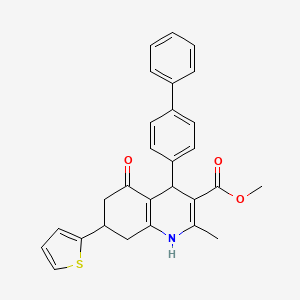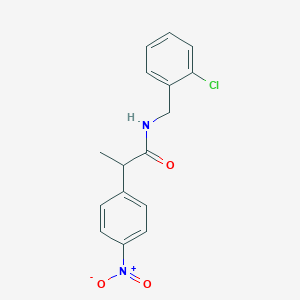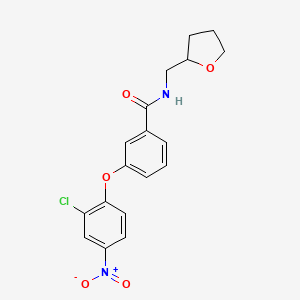![molecular formula C19H19ClN2O4 B4073819 (4-chlorophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B4073819.png)
(4-chlorophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone
Übersicht
Beschreibung
(4-chlorophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone, also known as CDM, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of (4-chlorophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activity. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-chlorophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone is its versatility as a building block for the synthesis of various compounds. It is also relatively easy and inexpensive to synthesize, making it a popular choice for researchers in various fields.
One limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects in certain cell lines. It is also relatively insoluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving (4-chlorophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone. In medicinal chemistry, further studies are needed to determine its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, this compound could be used as a building block for the synthesis of new organic materials with unique properties. In organic synthesis, this compound could be used to synthesize new compounds with potential applications in various fields. Overall, the versatility and potential applications of this compound make it a promising area of research for the future.
Wissenschaftliche Forschungsanwendungen
(4-chlorophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
In materials science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. It has also been studied as a potential component in organic solar cells and light-emitting diodes.
In organic synthesis, this compound has been used as a versatile building block for the synthesis of various compounds, including heterocycles and chiral molecules.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-(2,6-dimethylmorpholin-4-yl)-3-nitrophenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-12-10-21(11-13(2)26-12)17-8-5-15(9-18(17)22(24)25)19(23)14-3-6-16(20)7-4-14/h3-9,12-13H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDRSIQCAIGZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2-iodo-4-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4073743.png)
![1-[4-(2-chloro-5-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4073749.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B4073757.png)

![7-{(4-ethylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4073771.png)

![ethyl 1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4073781.png)
![N-allyl-N-[3-(5-isopropyl-2-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4073783.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4073795.png)

![1-[3-(1-naphthyloxy)propyl]piperazine oxalate](/img/structure/B4073825.png)

![N-(2-fluorophenyl)-5-nitro-2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B4073844.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B4073851.png)